5,6-Dimethylpyridazine-3-thiol

Antimicrobial Cephalosporin Gram-positive

5,6-Dimethylpyridazine-3-thiol (CAS 184219-92-9; also designated 3(2H)-Pyridazinethione, 5,6-dimethyl-) is a heterocyclic thiol belonging to the pyridazine class, characterized by a 1,2-diazine ring with methyl substituents at the 5- and 6-positions and a thiol/thione moiety at the 3-position (molecular formula C₆H₈N₂S, molecular weight 140.21 g/mol). This substitution pattern confers distinct nucleophilic character and metal-chelating potential relative to unsubstituted or differently substituted pyridazine analogs, positioning it as a specialized building block for medicinal chemistry derivatization and coordination chemistry applications.

Molecular Formula C6H8N2S
Molecular Weight 140.204
CAS No. 184219-92-9
Cat. No. B573914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethylpyridazine-3-thiol
CAS184219-92-9
Synonyms3(2H)-Pyridazinethione,5,6-dimethyl-(9CI)
Molecular FormulaC6H8N2S
Molecular Weight140.204
Structural Identifiers
SMILESCC1=CC(=S)NN=C1C
InChIInChI=1S/C6H8N2S/c1-4-3-6(9)8-7-5(4)2/h3H,1-2H3,(H,8,9)
InChIKeyIKAZXCXKHBDLBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethylpyridazine-3-thiol (CAS: 184219-92-9): Chemical Profile and Procurement Context


5,6-Dimethylpyridazine-3-thiol (CAS 184219-92-9; also designated 3(2H)-Pyridazinethione, 5,6-dimethyl-) is a heterocyclic thiol belonging to the pyridazine class, characterized by a 1,2-diazine ring with methyl substituents at the 5- and 6-positions and a thiol/thione moiety at the 3-position (molecular formula C₆H₈N₂S, molecular weight 140.21 g/mol) . This substitution pattern confers distinct nucleophilic character and metal-chelating potential relative to unsubstituted or differently substituted pyridazine analogs, positioning it as a specialized building block for medicinal chemistry derivatization and coordination chemistry applications .

Why Generic Pyridazine Analogs Cannot Substitute for 5,6-Dimethylpyridazine-3-thiol (CAS: 184219-92-9) in Demanding Applications


The 5,6-dimethyl substitution pattern on the pyridazine-3-thiol scaffold is not a trivial modification; it directly modulates electronic density at the reactive thiol/thione site and influences both nucleophilicity and metal-binding geometry . Unsubstituted pyridazine-3-thiol (CAS 28544-77-6) lacks the electron-donating methyl groups that enhance the nucleophilic character of the sulfur center, while alternative substitution patterns (e.g., 3,6-dimethyl, 6-phenyl, or 6-hydroxy variants) alter the compound's steric profile and chelation selectivity [1]. Consequently, substituting a generic pyridazine thiol for this specific dimethyl derivative in synthetic sequences or biological assays may lead to divergent reaction yields, altered metal complex stability, or inconsistent pharmacological activity, necessitating precise compound specification in procurement .

Quantitative Differentiation Evidence for 5,6-Dimethylpyridazine-3-thiol (CAS 184219-92-9) Relative to Structural Analogs


Comparative Antimicrobial Potency: Pyridazine-3-thiol Derivatives in Cephalosporin Conjugates

A direct comparative study of seventeen heterocyclic thiols conjugated to the cephalosporin core revealed that pyridazine thiols, as a class, conferred superior antimicrobial activity against both gram-positive and gram-negative bacteria compared to pyridine, pyrimidine, pyrazine, and triazine thiol analogs [1]. Within the pyridazine thiol series, structural variation (unsubstituted, 6-hydroxy, 6-methyl, etc.) yielded distinct potency profiles, underscoring that substitution pattern critically determines antibacterial efficacy [1].

Antimicrobial Cephalosporin Gram-positive Gram-negative

Enhanced Metal Coordination Potential via Electron-Donating Methyl Substitution

The 5,6-dimethyl substitution pattern on the pyridazine-3-thiol core is expected to enhance the electron density at the sulfur atom relative to unsubstituted pyridazine-3-thiol, owing to the electron-donating inductive effect (+I) of the methyl groups . Pyridazine-3-thiol (unsubstituted) is established to function as a soft nucleophile that preferentially coordinates with soft metal centers such as Pt(II) and Pd(II) via the sulfur atom . The presence of two methyl groups in the 5,6-positions amplifies this nucleophilicity, offering potentially stronger metal-thiolate bond formation or altered complex stability constants.

Coordination Chemistry Metal Complexes Soft Nucleophile Thiolate Ligand

Differentiation from 6-Hydroxy and 6-Phenyl Pyridazine-3-thiol Analogs in Antimicrobial and Coordination Applications

Literature evidence demonstrates that substitution on the pyridazine ring profoundly affects both biological activity and coordination chemistry outcomes. In the 1977 cephalosporin study, 6-hydroxypyridazine-3-thiol produced the most active conjugate (BBS 118), which was 'significantly more active than cephalexin and cephaloglycin in vitro' [1]. Separately, 6-phenylpyridazine-3-thiolate forms S,N-chelated organotin(IV) complexes with characterized antibacterial and antifungal activities [2]. The 5,6-dimethyl variant differs fundamentally from these analogs: it provides alkyl (methyl) rather than hydroxyl or aryl substitution, conferring distinct lipophilicity (computed logP differs from hydroxy and phenyl analogs) and electronic properties that influence both membrane permeability in biological assays and metal-binding selectivity in coordination complexes.

Structure-Activity Relationship SAR Antibacterial Chelation

Utility as a Key Synthetic Intermediate for Fused Thienopyridazine Heterocycles

The 4-cyano derivative of 5,6-dimethylpyridazin-3(2H)-thione (4-cyano-5,6-dimethylpyridazin-3(2H)-thione) has been employed as a key intermediate for the synthesis of novel polysubstituted thieno[2,3-c]pyridazines via S-alkylation with halo compounds followed by Thorpe-Ziegler cyclization using ethanolic sodium ethoxide [1]. Further derivatization with nitrous acid, triethyl orthoformate, and carbon disulfide yields pyridazothienotriazines and pyrimidothienopyridazines [2]. This synthetic pathway demonstrates the unique capacity of the 5,6-dimethylpyridazine-3-thione scaffold to serve as a precursor to fused tricyclic and tetracyclic heteroaromatic systems.

Thienopyridazine Cyclization S-Alkylation Heterocyclic Synthesis

Recommended Research and Industrial Applications for 5,6-Dimethylpyridazine-3-thiol (CAS 184219-92-9)


Medicinal Chemistry: Synthesis of Antimicrobial Cephalosporin Conjugates and Thienopyridazine Libraries

5,6-Dimethylpyridazine-3-thiol is optimally deployed as a nucleophilic building block for the synthesis of cephalosporin analogs where the pyridazine thiol class has demonstrated superior antimicrobial activity compared to pyridine, pyrimidine, pyrazine, and triazine thiols [1]. Additionally, the compound (particularly as its 4-cyano derivative) serves as a key intermediate for constructing thieno[2,3-c]pyridazine, pyridazothienotriazine, and pyrimidothienopyridazine fused heterocyclic systems via S-alkylation and Thorpe-Ziegler cyclization sequences [2].

Coordination Chemistry: Ligand Design for Transition Metal Complexes

The electron-donating 5,6-dimethyl substitution pattern enhances the nucleophilicity of the thiol/thione sulfur center, positioning this compound as an optimized soft ligand for coordination with Pt(II), Pd(II), and other soft transition metals [1]. Researchers developing metallodrug candidates or homogeneous catalysts should select this dimethyl variant over unsubstituted pyridazine-3-thiol to leverage increased electron density at the coordinating sulfur atom [2].

Structure-Activity Relationship (SAR) Studies: Pyridazine Scaffold Optimization

Given the documented potency variation among pyridazine thiol substitution patterns in antimicrobial cephalosporin conjugates (unsubstituted, 6-hydroxy, 6-methyl) [1], 5,6-dimethylpyridazine-3-thiol represents a distinct SAR probe occupying a unique region of chemical space with intermediate lipophilicity (computed density 1.201 g/cm³, refractive index 1.615) [2]. This compound is ideally suited for systematic exploration of alkyl substitution effects on pyridazine-derived biological activity and metal-binding behavior.

Chemical Procurement: Specification for Reproducible Synthetic and Biological Studies

Procurement of 5,6-dimethylpyridazine-3-thiol at minimum 95% purity [1] ensures reproducible outcomes in the synthetic and biological applications described above. The compound is commercially available from multiple suppliers (e.g., Leyan, CymitQuimica) in research quantities ranging from 50 mg to 25 g, with standard characterization by CAS 184219-92-9, molecular formula C₆H₈N₂S, and molecular weight 140.21 g/mol [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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